N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine
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Overview
Description
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyethyl group and a piperidine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-methylpyrimidine and 2-methoxyethylamine.
Substitution Reactions: The methoxyethyl group is introduced through nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring through a series of reactions involving reagents like sodium hydride and methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidines: Compounds with similar pyrimidine rings substituted with amino groups.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various scaffolds.
Piperidine Derivatives: Compounds with piperidine rings substituted with different functional groups.
Uniqueness
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-26-10-8-21-23-13-18(14-24-21)12-22-19-6-4-9-25(16-19)15-17-5-3-7-20(11-17)27-2/h3,5,7,11,13-14,19,22H,4,6,8-10,12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAYBVSHWKZIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)CNC2CCCN(C2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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